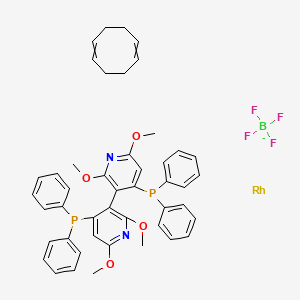
1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The ethyl group at the 3-position can be introduced via alkylation reactions using ethyl halides.
Benzylation: The benzyl group at the 1-position can be introduced using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The dione moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents at the 6-position.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive quinazolines.
Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-6-chloro-3-ethylquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
1-benzyl-6-bromo-3-methylquinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group instead of ethyl.
1-benzyl-6-bromoquinazoline-2,4(1H,3H)-dione: Lacks the ethyl group at the 3-position.
Uniqueness
1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H15BrN2O2 |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-benzyl-6-bromo-3-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-19-16(21)14-10-13(18)8-9-15(14)20(17(19)22)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
COSUEOXYDNLBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14099631.png)
![2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14099641.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099644.png)
![N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14099645.png)
![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099659.png)
![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide](/img/structure/B14099667.png)
![(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14099674.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)

![3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14099688.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)

